SN2 Leaving-Group Reactivity: 6-Bromohexan-1-amine vs. 6-Chlorohexan-1-amine — Finkelstein Relative Rate Comparison
Under standard Finkelstein reaction conditions (NaI in anhydrous acetone at 60 °C), primary alkyl bromides undergo halide exchange at rates approximately 30- to 50-fold greater than their chloride counterparts [1]. For context, the relative rate of n-butyl chloride (Bu-Cl) is defined as 1.00; the corresponding n-butyl bromide reacts with a relative rate of ∼30–50 under identical conditions [1]. This kinetic advantage is attributable to the lower carbon–halogen bond dissociation energy of C–Br (∼285 kJ/mol) versus C–Cl (∼327 kJ/mol), resulting in a lower activation barrier for SN2 transition-state formation [2]. For 6-bromohexan-1-amine, this translates into faster and higher-yielding nucleophilic substitutions with amine, thiol, alkoxide, and carbanion nucleophiles compared to 6-chlorohexan-1-amine, a critical practical consideration in convergent synthetic sequences where reaction time and competing elimination side reactions must be minimized.
| Evidence Dimension | Relative SN2 reactivity (Finkelstein reaction: NaI/acetone, 60 °C) |
|---|---|
| Target Compound Data | Primary alkyl bromide (class representative): relative rate ≈ 30–50 (vs. n-BuCl = 1.00) |
| Comparator Or Baseline | n-Butyl chloride (Bu-Cl): relative rate = 1.00 (reference standard); primary alkyl chloride class: relative rate ≈ 1 |
| Quantified Difference | Approximately 30- to 50-fold faster SN2 displacement for alkyl bromides vs. alkyl chlorides |
| Conditions | NaI in anhydrous acetone at 60 °C; Finkelstein halide exchange conditions; applicable to primary alkyl halides |
Why This Matters
For procurement, selecting the bromide over the chloride directly reduces reaction times from hours to minutes in SN2-dependent coupling steps, improving throughput and minimizing thermal degradation of sensitive substrates.
- [1] ChemEurope. Finkelstein Reaction. Relative rates of reaction (NaI in acetone at 60 °C). Table: Me-Cl (179), Bu-Cl (1), i-Pr-Cl (0.0146), t-BuCH₂-Cl (0.00003), CH₂=CH-CH₂-Cl (64), PhCH₂-Cl (179), EtOC(O)CH₂-Cl (1600), MeC(O)CH₂-Cl (33000). Primary alkyl bromides react substantially faster than the corresponding chlorides. View Source
- [2] NPTEL Archive. Organic Chemistry: Nucleophilic Substitution Reactions. In the series of alkyl halides, the rate falls on going from alkyl iodides to alkyl bromides to alkyl chlorides. Alkyl fluorides are the most unreactive. View Source
